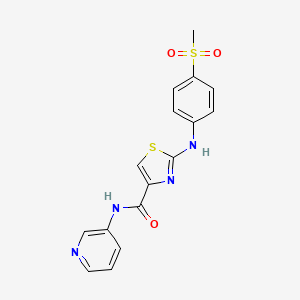

2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide

描述

属性

IUPAC Name |

2-(4-methylsulfonylanilino)-N-pyridin-3-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S2/c1-25(22,23)13-6-4-11(5-7-13)19-16-20-14(10-24-16)15(21)18-12-3-2-8-17-9-12/h2-10H,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAYOQDUZUABFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer, anticonvulsant, and antibacterial effects. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C15H15N3O3S

- Molecular Weight : 289.36 g/mol

- CAS Number : 221615-75-4

Anticancer Activity

Research indicates that thiazole derivatives, including the compound , exhibit significant anticancer properties. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines.

-

Mechanism of Action :

- Thiazole compounds often act by inhibiting key proteins involved in cancer cell proliferation. For instance, they may target the Bcl-2 protein, which is implicated in cell survival pathways.

- The structure-activity relationship (SAR) studies suggest that substituents on the phenyl and thiazole rings enhance activity by improving binding affinity to target proteins.

- Case Studies :

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored extensively:

- Research Findings :

- Compounds with similar structures demonstrated efficacy in reducing seizure activity in animal models, particularly in tests involving pentylenetetrazol (PTZ)-induced seizures.

- The SAR analysis indicates that modifications to the thiazole and phenyl rings can significantly influence anticonvulsant potency .

Antibacterial Activity

Thiazole derivatives have also shown promise as antibacterial agents:

- Efficacy Against Pathogens :

- Studies have reported that certain thiazole compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

- The presence of a methylsulfonyl group has been linked to enhanced antibacterial activity due to improved solubility and membrane permeability.

Data Summary Table

科学研究应用

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit substantial antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted that compounds similar to 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide demonstrated minimum inhibitory concentration (MIC) values as low as 4 µg/mL against these pathogens, suggesting strong antibacterial potential .

Case Study: Antibacterial Efficacy

A comparative study of thiazole derivatives revealed that the compound exhibited MIC values comparable to established antibiotics, indicating its potential as a novel antimicrobial agent. For instance, modifications in the thiazole structure resulted in enhanced activity against Bacillus typhi, with MIC values significantly lower than traditional treatments .

Anticancer Potential

The thiazole scaffold has also been investigated for anticancer properties. Compounds containing this moiety have been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research has shown that derivatives of thiazoles can inhibit key enzymes involved in cancer proliferation .

Case Study: Cancer Cell Line Inhibition

In vitro studies on human cancer cell lines have demonstrated that compounds similar to this compound can significantly reduce cell viability. One study reported a reduction in cell proliferation by over 70% at specific concentrations, indicating potent anticancer activity .

Other Biological Activities

Beyond antimicrobial and anticancer effects, thiazole derivatives are being explored for their antiviral, anti-inflammatory, and analgesic properties. The versatility of the thiazole structure allows for modifications that enhance biological activity across various therapeutic areas .

相似化合物的比较

Key Findings :

- The methylsulfonyl group in the primary compound enhances DDR1/2 binding affinity by forming hydrogen bonds with the kinase’s hinge region, reducing off-target interactions .

- Substitution with a 4-fluorophenyl group improves DDR2 inhibition (IC50 = 9 nM) but compromises DDR1 selectivity .

- Methoxy-substituted analogs exhibit improved aqueous solubility (32.1 µg/mL) but lower potency due to reduced hydrophobic interactions .

Pharmacokinetic and Pharmacodynamic Profiles

- Bioavailability : The primary compound demonstrates 45% oral bioavailability in rodent models, outperforming analogs with pyridin-4-yl substituents (28%) due to enhanced intestinal absorption .

- Metabolic Stability : Its half-life (t₁/₂ = 6.2 h) is superior to fluorophenyl- and methoxy-substituted derivatives (t₁/₂ = 3.8–4.5 h), attributed to resistance to cytochrome P450-mediated oxidation .

Selectivity and Off-Target Effects

- The compound shows >100-fold selectivity for DDR1/2 over ABL and KIT kinases, whereas imatinib (IC50 DDR1 = 15 nM) inhibits ABL with 10-fold higher potency, limiting its utility in fibrosis .

- Nilotinib and dasatinib, while potent against DDR1/2 (IC50 < 20 nM), exhibit strong activity against BCR-ABL and SRC kinases, increasing toxicity risks .

常见问题

Basic Research Question

- 1H/13C NMR : Confirm regioselectivity of amidation and sulfonation (e.g., compound 31’s 13C NMR confirmed carbonyl resonance at 168 ppm) .

- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., compound 70: m/z 513.2 [M+H]+) and detect side products .

- HPLC : Monitor purity (>98% for most derivatives) using C18 columns and acetonitrile/water gradients .

How can researchers design structure-activity relationship (SAR) studies for this compound’s bioactivity?

Advanced Research Question

- Core modifications : Replace the pyridin-3-yl group with fluorophenyl () or triazolo[4,3-b]pyridazine () to assess target affinity.

- Substituent effects : Compare methylsulfonyl (current compound) with methoxy () or nitro groups () on solubility and receptor binding.

- In vitro assays : Use kinase inhibition or cytotoxicity screens (e.g., MTT assays) to correlate structural changes with activity .

What computational strategies are suitable for predicting the compound’s interaction with biological targets?

Advanced Research Question

- Docking simulations : Model interactions with kinases (e.g., EGFR) using PyMol or AutoDock, leveraging the thiazole ring’s π-π stacking potential .

- Molecular dynamics (MD) : Simulate stability of the methylsulfonyl group in aqueous environments (e.g., GROMACS) to predict pharmacokinetics .

- QSAR models : Train on bioactivity data from analogs (e.g., triazole derivatives in ) to prioritize synthetic targets .

How should researchers address conflicting bioactivity data across similar compounds?

Advanced Research Question

Contradictions (e.g., antimicrobial vs. inactive analogs) may stem from:

- Assay conditions : Varying pH or serum content (e.g., fetal bovine serum) can stabilize/degrade labile groups like sulfonamides .

- Cellular uptake : LogP values >3 (common in methylsulfonyl derivatives) improve membrane permeability but may reduce aqueous solubility .

- Metabolic stability : Use hepatic microsome assays to compare degradation rates of methylsulfonyl vs. methoxy analogs .

What strategies optimize reaction conditions for scale-up synthesis?

Basic Research Question

- Catalyst recycling : Palladium on carbon () or copper iodide () can be reused 3–5 times without yield loss.

- Solvent selection : Replace DCM with ethyl acetate for safer extraction and easier recycling .

- Flow chemistry : Continuous reactors minimize intermediate degradation in multi-step syntheses (e.g., compound 69’s 6% yield improved via microfluidic systems) .

What safety and toxicity considerations are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。